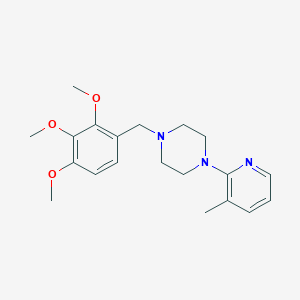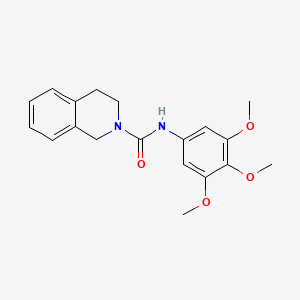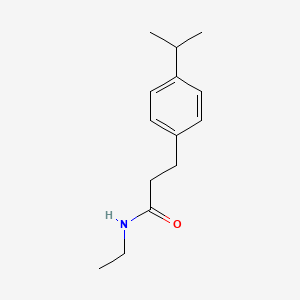![molecular formula C20H23ClN2O B4441107 1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-methylpiperazine](/img/structure/B4441107.png)
1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-methylpiperazine
Vue d'ensemble
Description
1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-methylpiperazine, also known as CPP, is a synthetic compound that has been extensively studied for its potential as a research tool in the field of neuroscience. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes in the brain.
Mécanisme D'action
1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-methylpiperazine acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and preventing the binding of the neurotransmitter glutamate. This leads to a decrease in the activation of the receptor and a reduction in the influx of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects:
1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-methylpiperazine has been shown to have a number of biochemical and physiological effects in the brain, including the inhibition of LTP, the reduction of excitotoxicity and oxidative stress, and the modulation of neurotransmitter release. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-methylpiperazine as a research tool is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of the receptor function. However, 1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-methylpiperazine is also known to have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results. In addition, 1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-methylpiperazine has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-methylpiperazine and its applications in neuroscience. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the investigation of the role of the NMDA receptor in neuroinflammation and neurodegenerative diseases, and the potential use of NMDA receptor antagonists as therapeutic agents in these conditions. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of 1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-methylpiperazine and other NMDA receptor antagonists, in order to optimize their use in preclinical and clinical research.
Applications De Recherche Scientifique
1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-methylpiperazine has been widely used as a research tool to study the role of the NMDA receptor in various physiological and pathological processes in the brain. It has been shown to have potential applications in the treatment of neurological and psychiatric disorders such as schizophrenia, depression, and Alzheimer's disease.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-22-11-13-23(14-12-22)20(24)15-19(16-5-3-2-4-6-16)17-7-9-18(21)10-8-17/h2-10,19H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKQNAUGNMMOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4441038.png)
acetate](/img/structure/B4441048.png)


![2-{[(2-chlorophenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4441073.png)

![N-(3-chloro-4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441083.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-N-methylmethanesulfonamide](/img/structure/B4441108.png)
![N-(2-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441109.png)

![N-isobutyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441124.png)
![1-tert-butoxy-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol](/img/structure/B4441125.png)
amino]methyl}benzoic acid](/img/structure/B4441131.png)